1-(Trimethoxysilyl)propan-1-amine
Description
Fundamental Chemical Structure and Reactivity of Amino-Functionalized Organosilanes
Amino-functionalized organosilanes are a class of hybrid chemical compounds that possess both an organic amino group (-NH2) and an inorganic silicon-containing group. ontosight.ai The general structure of these molecules allows them to act as molecular bridges, a characteristic that is central to their widespread utility.
The reactivity of amino-functionalized organosilanes is dictated by their dual chemical nature. The silicon-containing end of the molecule, typically a trimethoxysilyl or triethoxysilyl group, is susceptible to hydrolysis. In the presence of water, the alkoxy groups (e.g., methoxy (B1213986), -OCH3) are replaced by hydroxyl groups (-OH), forming a reactive silanol (B1196071). These silanol groups can then condense with other silanols or with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), and metal oxides, forming stable siloxane bonds (Si-O-Si). mdpi.comchemicalbook.com This process, known as silanization, results in the covalent attachment of the organosilane to the inorganic surface. ecopowerchem.com
Simultaneously, the amino group at the other end of the molecule provides a site for interaction or reaction with a wide range of organic polymers and molecules. alfa-chemistry.com The primary amine is a nucleophilic functional group that can readily participate in various organic reactions. google.com This dual reactivity is the cornerstone of their function as adhesion promoters and coupling agents, effectively linking inorganic fillers or reinforcements to an organic polymer matrix. chemicalbook.comalfa-chemistry.com
Interdisciplinary Significance of 1-(Trimethoxysilyl)propan-1-amine in Scientific Disciplines
The unique properties of this compound, also known by synonyms such as (3-Aminopropyl)trimethoxysilane (APTMS), have made it an invaluable tool in numerous scientific fields. alfa-chemistry.comnist.gov Its ability to modify surfaces and compatibilize dissimilar materials has led to significant advancements in materials science, nanotechnology, and biomedical engineering.
In materials science, this compound is extensively used as a coupling agent in the fabrication of composite materials. alfa-chemistry.com By enhancing the adhesion between inorganic fillers (like glass fibers or silica nanoparticles) and polymer matrices (such as epoxy or polyurethane resins), it significantly improves the mechanical properties of the resulting composite, including its flexural strength, compression strength, and resistance to moisture. alfa-chemistry.com It also serves as an excellent adhesion promoter in sealants and coatings. alfa-chemistry.comontosight.ai
The significance of this compound extends into the realm of nanotechnology, where it is employed for the surface modification of nanomaterials. ecopowerchem.comalfa-chemistry.com Functionalizing nanoparticles with this compound can improve their dispersion in polymer matrices and create thermally stable layers on various substrates. ecopowerchem.comnih.gov This is crucial for the development of high-performance nanocomposites.
In the biomedical field, amino-functionalized silanes are used to modify the surfaces of medical devices and biosensors. ontosight.ainih.gov The amino groups can be used to immobilize biomolecules like proteins and enzymes, leading to the development of biocompatible coatings and advanced diagnostic tools.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H17NO3Si | nist.gov |
| Molecular Weight | 179.29 g/mol | alfa-chemistry.comnist.gov |
| Appearance | Colorless transparent liquid | alfa-chemistry.com |
| Boiling Point | 194 °C at 1013 hPa | sigmaaldrich.com |
| Density | 1.01 g/cm³ at 20 °C | sigmaaldrich.com |
| Flash Point | 92 °C | alfa-chemistry.com |
Historical Development and Current Trajectories in Organosilane Research
The journey of organosilicon chemistry began in the 19th century with early experiments on silicon-based compounds. ontosight.ai However, it was in the early 20th century that the field truly began to take shape through the pioneering work of researchers like Frederick Kipping. ontosight.ai The industrial production of organosilicon compounds, particularly silicones, ramped up during World War II to meet the demand for high-performance materials like thermal insulation and lubricants. sbfchem.com
The development of organofunctional silanes, such as amino-functionalized silanes, marked a significant milestone, opening up new possibilities for creating hybrid materials. The initial synthesis of tetraethylsilane (B1293383) in 1863 by French chemists Charles Friedel and James Crafts is considered the dawn of organosilicon chemistry. sbfchem.com Over the decades, research has evolved from synthesizing simple organosilicon compounds to designing complex molecules with tailored functionalities for specific applications. sbfchem.com
Structure
3D Structure
Properties
CAS No. |
112309-66-7 |
|---|---|
Molecular Formula |
C6H17NO3Si |
Molecular Weight |
179.29 g/mol |
IUPAC Name |
1-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C6H17NO3Si/c1-5-6(7)11(8-2,9-3)10-4/h6H,5,7H2,1-4H3 |
InChI Key |
OPWQHYSPLFFRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N)[Si](OC)(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Trimethoxysilyl Propan 1 Amine
Synthesis Routes for Aminopropyltrialkoxysilanes
The synthesis of aminopropyltrialkoxysilanes can be broadly categorized based on the position of the amino group relative to the silicon atom. While the industrial production of γ-aminosilanes like 3-(trimethoxysilyl)propan-1-amine is well-established, the synthesis of α-aminosilanes such as 1-(trimethoxysilyl)propan-1-amine requires more specialized strategies.
Comparative Analysis of Synthetic Strategies for this compound
The synthesis of α-aminosilanes is a field of active research, with several modern methodologies emerging that offer high efficiency and selectivity. These methods stand in contrast to traditional routes which often lack the specificity required for producing the α-isomer.
One of the most effective modern strategies is the copper-catalyzed hydroamination of vinylsilanes . This method provides a highly regio- and enantioselective route to α-aminosilanes. nih.gov In a typical system, a vinyl-substituted silane (B1218182) is reacted with an electrophilic nitrogen source, such as an O-benzoylhydroxylamine, in the presence of a copper-hydride catalyst and a silane reductant. nih.govmit.edunih.gov This approach is notable for its compatibility with a range of substituted vinylsilanes, allowing for the creation of diverse and valuable chiral α-aminosilane building blocks. nih.gov
Another powerful technique is the nickel-catalyzed deoxygenative silylation of aromatic amides . This reaction uses silylboranes and a samarium/samarium(II) iodide system to convert readily available amides directly into α-aminosilanes. acs.org The process demonstrates good functional group tolerance and has been successfully applied to gram-scale synthesis, representing a significant advancement in accessing these compounds. acs.org
Other innovative approaches include photoredox-mediated multicomponent reactions . These methods can couple organosilanes, aldehydes, and alkylamines to generate highly functionalized α-aminosilanes under visible light, showcasing a green and versatile synthetic tool. researchgate.net
A comparative overview of these strategies is presented below.
| Synthetic Strategy | Precursors | Key Reagents/Catalysts | Advantages | Reference |
| Copper-Catalyzed Hydroamination | Vinylsilanes, O-benzoylhydroxylamines | Cu-DTBM-SEGPHOS catalyst, Diethoxymethylsilane | High regio- and enantioselectivity | nih.gov |
| Nickel-Catalyzed Deoxygenative Silylation | Aromatic amides, Silylboranes | Ni(acac)₂, Sm/SmI₂ | Uses readily available starting materials, Good functional group tolerance | acs.org |
| Photoredox Multicomponent Coupling | Organo(tristrimethylsilyl)silanes, Aldehydes, Alkylamines | Photoredox catalyst (e.g., Iridium or Ruthenium complex) | Mild reaction conditions, High atom economy | researchgate.net |
Derivatization Reactions of the Amine Functionality
The primary amine group in this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. Its reactivity is analogous to other primary amines, enabling transformations into imines, amides, and Schiff bases.
Formation of Imine and Amide Derivatives from this compound
The primary amine of an aminosilane (B1250345) can readily undergo condensation with aldehydes or ketones to form imines (compounds containing a C=N double bond). This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction. youtube.comsigmaaldrich.com While specific studies on this compound are limited, extensive research on the related 3-aminopropyltriethoxysilane (B1664141) (APTES) shows that it reacts efficiently with various aromatic aldehydes in solvents like dichloromethane (B109758) to produce the corresponding imine derivatives in high yields. rsc.orgresearchgate.netsemanticscholar.org The general procedure involves stirring the aminosilane and aldehyde, often with a drying agent like anhydrous sodium sulfate, to facilitate the reaction. rsc.org
Amide derivatives can be synthesized by reacting the aminosilane with carboxylic acids or their more reactive derivatives, such as acyl chlorides. A common method involves activating the carboxylic acid with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS), followed by the addition of the aminosilane. rsc.org This approach has been used to prepare a variety of aminopropyltriethoxysilyl-substituted amides with moderate to good yields. rsc.org
The table below summarizes typical reactions for the formation of imine and amide derivatives, based on studies with the analogous 3-aminopropyltriethoxysilane (APTES).
| Derivative | Reactants | General Conditions | Yield (%) | Reference |
| Imine | APTES + 4-Acetyl benzaldehyde | Anhydrous DCM, Na₂SO₄ | 81 | rsc.org |
| Imine | APTES + 4-Formylbenzamide | Anhydrous DCM, Na₂SO₄ | 87 | rsc.org |
| Amide | APTES + 4-Cyanobenzoic acid | NHS, DCC, Triethylamine, THF/DCM | 50 | rsc.org |
| Amide | APTES + 4-(Trifluoromethyl)benzoic acid | NHS, DCC, Triethylamine, THF/DCM | 49 | rsc.org |
Synthesis of Schiff Base Chelating Ligands using Aminosilanes
Schiff bases derived from aminosilanes are of particular interest due to their ability to act as versatile chelating ligands for various metal ions. acs.orgacs.org These ligands are typically synthesized through the condensation reaction of an aminosilane with an aldehyde or ketone that contains an additional donor group, such as a hydroxyl or another amine. acs.org The resulting Schiff base can coordinate with metal ions through the imine nitrogen and the other donor atoms, forming stable metal complexes. ontosight.ainih.gov
The synthesis generally involves mixing the aminosilane and the chosen carbonyl compound in an appropriate solvent, such as ethanol (B145695), and stirring the mixture. acs.org The resulting Schiff base ligand can then be reacted with a metal salt (e.g., Co(II), Ni(II), Cu(II)) to form the corresponding metal chelate. nih.govrsc.org These complexes have applications in catalysis and as biologically active compounds. acs.orgnih.gov
Hydrolytic and Condensation Processes of the Trimethoxysilyl Group
The trimethoxysilyl group of this compound is susceptible to hydrolysis and condensation reactions, which are fundamental to its role as a coupling agent and in the formation of silicone networks. These processes involve the reaction of the methoxy (B1213986) groups with water.
Kinetics of Alkoxysilane Hydrolysis and Silanol (B1196071) Formation
The hydrolysis of an alkoxysilane like this compound is a multi-step process where the alkoxy groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH), forming silanols. This is followed by condensation reactions where the silanols react with each other or with remaining alkoxy groups to form stable siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct. nih.govgelest.com
The kinetics of these reactions are complex and highly dependent on several factors:
pH: Hydrolysis is catalyzed by both acids and bases. The rate is generally fastest at low pH (acid-catalyzed) and high pH (base-catalyzed) and slowest around neutral pH. gelest.com
Water Concentration: The rate of hydrolysis increases with the concentration of water. Stoichiometric amounts of water are required for complete hydrolysis. elsevier.es
Solvent: The presence of an organic co-solvent, like ethanol, can delay the hydrolysis rate compared to purely aqueous systems. elsevier.es
Steric and Electronic Effects: The nature of the organic substituent on the silicon atom influences reaction rates. Electron-donating groups tend to increase the hydrolysis rate in acidic media. nih.gov For aminosilanes, the amine group can act as an internal catalyst, influencing the reaction kinetics. gelest.com
Studies on various aminosilanes have shown that hydrolysis can be very rapid. For instance, with 3-(2-amino-ethylamino)propyl-trimethoxysilane, hydrolysis is immediate in pure water. elsevier.es The subsequent condensation to form siloxane networks can also occur quickly. The rate of hydrolysis for methoxysilanes is typically 6-10 times faster than for the corresponding ethoxysilanes. gelest.com
The table below provides representative hydrolysis rate constants for various alkoxysilanes under different conditions, illustrating the impact of molecular structure and catalysts.
| Silane | Conditions | Rate Constant | Reference | | :--- | :--- | :--- | :--- | :--- | | TEOS | Acidic (HCl), Ultrasonic Power | 4.5 - 65 x 10⁻² M⁻¹ min⁻¹ | nih.gov | | MTES | pH 3.134 | Ea = 57.61 kJ mol⁻¹ | nih.gov | | TEOS | pH 3.134 | Ea = 31.52 kJ mol⁻¹ | nih.gov | | Methoxysilane-terminated polybutadiene (B167195) | Various catalysts | 0.29 - 5.4 x 10⁻⁴ min⁻¹ | nih.gov |
Note: TEOS = Tetraethoxysilane, MTES = Methyltriethoxysilane. Data illustrates general kinetic trends for alkoxysilanes.
Mechanisms of Polysiloxane Network Evolution
The formation of a polysiloxane network from this compound is a dynamic process governed by a series of chemical reactions, primarily hydrolysis and condensation. This evolution transforms the monomeric silane into a durable, cross-linked, three-dimensional structure.
The initial and critical step is the hydrolysis of the methoxysilyl groups (-Si(OCH₃)₃) in the presence of water. This reaction is typically catalyzed by an acid or a base. During hydrolysis, the methoxy groups are sequentially replaced by hydroxyl groups (-OH), forming reactive silanol intermediates (Si-OH) and releasing methanol (B129727) as a byproduct. The reaction can be represented as follows:
R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH (where R is the aminopropyl group, -CH₂CH₂CH₂NH₂)
Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions to form stable siloxane bonds (Si-O-Si). This process occurs through two primary pathways:
Water-producing condensation: Two silanol groups react with each other to form a siloxane bond and a water molecule. (HO)₂-R-Si-OH + HO-Si-R-(OH)₂ → (HO)₂-R-Si-O-Si-R-(OH)₂ + H₂O
Alcohol-producing condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a methanol molecule. (HO)₂-R-Si-OH + CH₃O-Si-R-(OH)₂ → (HO)₂-R-Si-O-Si-R-(OH)₂ + CH₃OH
Factors Influencing Silane Condensation Pathways
The pathway and kinetics of silane condensation, and consequently the final properties of the polysiloxane network, are highly sensitive to several experimental parameters. Control over these factors is essential for tailoring the material's structure and performance.
The primary factors influencing the condensation of this compound include:
pH of the medium: The pH is one of the most critical factors. researchgate.net Acidic conditions generally accelerate the rate of hydrolysis while slowing down the condensation rate. researchgate.net This allows for a higher concentration of silanol groups to form before significant network formation begins. Conversely, basic conditions tend to promote the condensation reactions. The isoelectric point of aminosilanes is typically in the alkaline range, and the amino group itself can raise the pH of aqueous solutions, influencing the reaction course. researchgate.netsigmaaldrich.com
Water-to-Silane Ratio: The amount of water available for hydrolysis directly impacts the reaction. A stoichiometric amount of water (3 moles of water per mole of trimethoxysilane) is required for complete hydrolysis. researchgate.net Insufficient water leads to incomplete hydrolysis and a less cross-linked network with remaining alkoxy groups. An excess of water can accelerate hydrolysis but may also influence the equilibrium of the condensation reactions. researchgate.net
Solvent System: The choice of solvent affects the solubility of the silane and the rates of hydrolysis and condensation. bohrium.com Often, a co-solvent like ethanol is used with water to ensure the miscibility of the organosilane. However, the presence of alcohol can also lead to the reverse reaction of esterification, where silanol groups react with the alcohol to reform alkoxy groups. Studies have shown that silanols produced in pure water can be more stable against self-condensation than those in an alcohol-water mixture. researchgate.net
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions, leading to faster gelation and network formation.
Silane Concentration: The concentration of the silane in the solution influences the proximity of reactive species. Higher concentrations typically lead to faster condensation and a higher degree of cross-linking.
These factors are interconnected and must be carefully controlled to achieve a desired network structure, whether it be predominantly linear, cyclic, or a densely cross-linked three-dimensional matrix. researchgate.net
Interactive Data Table: Factors Influencing Silane Condensation
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Network Characteristics |
| Low pH (Acidic) | Increased researchgate.netresearchgate.net | Decreased researchgate.net | More open, less condensed structures initially; higher silanol concentration. |
| High pH (Basic) | Generally slower than acid-catalyzed | Increased | Denser, more particulate or colloidal structures. |
| High Water Ratio | Increased researchgate.net | Can be favored researchgate.net | Promotes more complete hydrolysis, potentially leading to higher cross-link density. |
| Low Water Ratio | Decreased / Incomplete | Decreased | Results in a network with unreacted alkoxy groups and lower cross-link density. |
| Alcohol Co-Solvent | Can be efficient | Can be faster than in pure water researchgate.netbohrium.com | Can lead to reversible esterification reactions; affects silanol stability. |
| Increased Temperature | Increased | Increased | Faster gel times and overall network formation. |
Advanced Sol Gel Processing and Hybrid Material Fabrication with 1 Trimethoxysilyl Propan 1 Amine
Integration of 1-(Trimethoxysilyl)propan-1-amine in Sol-Gel Chemistry
The incorporation of organofunctional silanes, such as aminopropylsilanes, into sol-gel processes is a cornerstone of modern materials science, enabling the creation of advanced organic-inorganic hybrid materials. These silanes act as molecular bridges, introducing organic functionalities into an inorganic silica (B1680970) network. The primary amine group of 3-(Trimethoxysilyl)propan-1-amine serves as a versatile reactive site, influencing the sol-gel reaction kinetics and defining the final properties of the material.
Co-condensation Reactions with Tetraalkoxysilanes and Metal Alkoxides
The most common approach for integrating aminopropylsilanes into a silica matrix is through the co-condensation with a tetraalkoxysilane, typically tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS). In this one-pot process, the different precursors are mixed in a solvent (usually an alcohol) with water. The reaction proceeds via two main steps: hydrolysis and condensation.
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the aminosilane (B1250345) and the alkoxy groups on the network former (e.g., TEOS) react with water to form reactive silanol (B1196071) groups (Si-OH). The amine group on the aminosilane can act as a base catalyst, accelerating the hydrolysis of all precursors in the solution. elsevierpure.comresearchgate.net
Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form stable siloxane bridges (Si-O-Si), creating the inorganic network.
The presence of the aminosilane significantly alters the reaction kinetics compared to a pure TEOS system. The basic amine group catalyzes the condensation reactions, leading to faster gelation times. However, the different hydrolysis rates of the organosilane (T-type precursor) and the tetraalkoxysilane (Q-type precursor) can lead to structural heterogeneity if not properly controlled. elsevierpure.com Co-condensation is also performed with metal alkoxides like titanium or zirconium alkoxides to create hybrid metal-oxide-silica materials with tailored optical or catalytic properties. nih.govresearchgate.net
| Precursor System | Molar Ratio (APTES/TEOS) | Resulting Particle Morphology | Ref. |
| APTES / TEOS | 0.1 | Independent spheres (300-400 nm) | elsevierpure.com |
| APTES / TEOS | 1.0 | Agglomerated spheres (~250 nm) | elsevierpure.com |
| APTES / TEOS | 2.0 | Fused, peanut-shell like spheres (~150 nm) | elsevierpure.com |
Acid-Catalyzed Sol-Gel Systems Incorporating Amino-Organosilanes
While the amine functionality can self-catalyze the sol-gel reaction, acid-catalyzed systems are also employed to achieve specific network structures. Under acidic conditions, the amine group (-NH₂) is protonated to form an ammonium (B1175870) group (-NH₃⁺). researchgate.net This has several consequences:
Loss of Catalytic Activity: The protonated amine can no longer act as a base catalyst for the condensation reaction.
Repulsive Forces: The positive charges on the ammonium groups create electrostatic repulsion between the silane (B1218182) molecules, which can slow down the rate of condensation and prevent large-scale aggregation. researchgate.net
Linear Polymer Growth: Acid catalysis generally favors the hydrolysis reaction over condensation, leading to the formation of more linear or randomly branched polymer chains rather than the highly branched clusters typical of base catalysis. researchgate.netchemrxiv.org
This approach allows for greater control over the polymerization process. By adjusting the pH, researchers can manipulate the balance between hydrolysis and condensation rates to tailor the final structure of the gel network. Studies using in-situ ²⁹Si NMR spectroscopy have shown that increasing the water content in acid-catalyzed systems hinders the self-condensation of amino-bearing silanes, allowing for more controlled integration into the silica network. researchgate.net
Non-Hydrolytic Sol-Gel Routes for Amine-Functionalized Materials
Non-hydrolytic sol-gel (NHSG) processes represent an alternative to conventional aqueous routes, avoiding the use of water altogether. sci-hub.semdpi.com Instead, oxygen is supplied by other molecules like alcohols, ethers, or acetates. A common NHSG route is the alkyl halide elimination pathway, which involves the reaction between a metal chloride (e.g., SiCl₄) and an alkoxide (e.g., the methoxy groups of the aminosilane). mdpi.com
Key advantages of NHSG routes for preparing amine-functionalized materials include:
Enhanced Homogeneity: The slower reaction rates, resulting from the cleavage of stronger O-C bonds instead of O-H bonds, allow for better control and lead to more homogeneous distribution of the functional groups and different metal atoms in mixed-oxide systems. sci-hub.semdpi.com
Tailored Porosity: NHSG methods can produce highly porous materials without the need for supercritical drying or templating agents, as the use of organic solvents with low surface tension prevents pore collapse during drying. chemrxiv.orgmdpi.com
Preservation of Functional Groups: The water-free environment can be beneficial for preserving sensitive organic functionalities during the synthesis.
Recent research has demonstrated the synthesis of amine-functionalized silica with high surface areas (up to 776 m²/g) via an ester elimination NHSG route, reacting silicon tetraacetate with a bridging tertiary amine silane. researchgate.net
| NHSG Parameter | Value / Type | Resulting Material Property | Ref. |
| Precursors | Silicon Tetraacetate, Bridging Tertiary Amine Silane | High surface area (up to 776 m²/g) | researchgate.net |
| Solvent | Toluene (B28343) | Optimal for creating porous materials | researchgate.net |
| Temperature | 160-180 °C | Optimal for reaction | researchgate.net |
Synthesis and Structural Design of Organic-Inorganic Hybrid Materials
The integration of 3-(Trimethoxysilyl)propan-1-amine into inorganic matrices facilitates the synthesis of advanced organic-inorganic hybrid materials where the properties of both components are combined to achieve superior performance.
Engineering of Silica-Based Aerogels with Tailored Mechanical Behavior
Silica aerogels are remarkable materials known for their extremely low density, high porosity, and exceptional thermal insulation properties. preprints.org However, pristine silica aerogels are notoriously brittle. Amine functionalization is a key strategy to overcome this limitation.
By co-polymerizing an aminosilane like APTES with a silica precursor such as TMOS, the amine groups become chemically anchored to the nanoparticle backbone of the aerogel structure. mst.edupolito.it These amine sites then serve as reactive handles for cross-linking the silica framework with organic polymers, such as epoxies. mst.edu The epoxy groups react with the amine groups, creating strong covalent bonds that bridge the silica nanoparticles. This internal reinforcement dramatically enhances the mechanical strength of the aerogel. Research has shown that this cross-linking can increase the compressive strength of the aerogels by more than two orders of magnitude, transforming them from fragile solids into robust, lightweight materials. mst.edu The final mechanical properties can be precisely tuned by controlling variables like the concentration of aminosilane, the type and amount of epoxy cross-linker, and the curing conditions. mst.edupolito.it
Development of Functional Sol-Gel Derived Coatings and Films
Sol-gel chemistry provides a versatile and low-temperature method for depositing thin, functional coatings on various substrates. nih.gov Incorporating 3-(Trimethoxysilyl)propan-1-amine into the sol-gel formulation is a powerful technique for creating functional films with tailored properties for applications ranging from adhesion promotion to corrosion resistance and biocompatible surfaces. researchgate.netnih.gov
The terminal amine group is the key to this functionality. It can provide a hydrophilic, basic surface or act as a chemical anchor for the covalent attachment of other molecules. For example:
Adhesion Promotion: The amine groups can form strong interactions (including covalent bonds) with surface functionalities on a substrate (like metal oxides or polymers), while the silane end of the molecule integrates into the coating's Si-O-Si network, acting as a robust molecular primer. gelest.com
Surface Functionalization: The reactive amine can be used to graft other functional molecules, such as biomolecules for biosensors, polymers for changing surface wettability, or corrosion inhibitors. nih.gov
Hybrid Network Formation: In hybrid coatings, the amine group can react with other organic components, such as epoxy resins, to create a densely cross-linked organic-inorganic network, leading to coatings with enhanced mechanical durability and barrier properties. researchgate.net
A novel amino-functionalized polymer was synthesized using 3-(trimethoxysilyl) propyl amine (TMSPA) and coated on a fused-silica fiber, demonstrating a porous surface structure ideal for microextraction applications. nih.gov
Fabrication of Hybrid Separation Membranes
The integration of this compound and its derivatives into membrane technology represents a significant advancement in the fabrication of high-performance hybrid separation membranes. These materials are particularly effective in gas separation and pervaporation processes due to the unique combination of the inorganic silica network's stability and the organic amine group's chemical affinity.
A notable application is in the development of mixed matrix membranes (MMMs) for gas separation. For instance, an amine-based room-temperature ionic liquid (RTIL), 3-(trimethoxysilyl)propan-1-aminium acetate (B1210297), has been synthesized and incorporated as a filler into polymers of intrinsic microporosity (PIMs). This modification enhances the membrane's CO2 solubility, leading to improved separation performance for gas pairs like CO2/CH4 and CO2/N2. The presence of the amine functionality is crucial for this enhanced affinity towards CO2.
In another approach, hybrid microporous aminosilica membranes have been synthesized using precursors like bis[3-(trimethoxysilyl)propyl]amine. researchgate.net The crosslinking of this aminosilane creates a dense membrane structure. The introduction of metal ions such as Ag+, Cu2+, and Ni2+ can create additional micropores, further tuning the membrane's separation characteristics. researchgate.net
The sol-gel process is central to the fabrication of these hybrid membranes. It allows for the creation of an inorganic silica network from the hydrolysis and condensation of the trimethoxysilyl groups of the aminosilane. Simultaneously, the propyl-amine functionality is integrated into the material, providing sites for specific interactions that facilitate the separation process. This method is used to create membranes for various applications, including the pervaporation-based separation of liquid mixtures, such as the recovery of ethanol (B145695) from aqueous solutions. nih.gov The solution-diffusion mechanism governs transport across these membranes, where the amine groups can influence the sorption and diffusion of specific molecules. nih.govresearchgate.net
Research has also explored the use of aminosilanes to functionalize superglassy polymers for natural gas sweetening in hybrid membrane/amine processes. mdpi.com While these polymers exhibit high gas permeability, they can suffer from physical aging. mdpi.com Incorporating aminosilane fillers can help stabilize performance and maintain the desired CO2 permeance and selectivity over time. mdpi.com
Table 1: Examples of Aminosilane-Based Hybrid Separation Membranes
| Membrane Type | Precursor/Filler | Application | Key Finding |
| Mixed Matrix Membrane (MMM) | 3-(trimethoxysilyl)propan-1-aminium acetate in PIM-1 | Gas Separation (CO2/CH4, CO2/N2) | Amine-based ionic liquid enhances CO2 solubility and separation performance. |
| Microporous Aminosilica | bis[3-(trimethoxysilyl)propyl]amine (BTPA) | Gas Separation | Doping with metal ions creates micropores, tuning separation properties. researchgate.net |
| Pervaporation Membrane | Aminosilane-functionalized polymer | Liquid Separation (e.g., Ethanol/Water) | Amine groups influence sorption and diffusion for efficient separation. nih.gov |
| Superglassy Polymer MMM | Aminosilane fillers | Natural Gas Sweetening | Fillers can mitigate physical aging and stabilize membrane performance. mdpi.com |
Preparation of Nanocomposites and Mesoporous Architectures
The synthesis of nanocomposites and mesoporous materials using this compound leverages the dual functionality of the molecule. The trimethoxysilyl group enables the formation of a stable silica-based network through sol-gel chemistry, while the amine group provides a site for functionalization, influencing the material's surface properties and structural organization.
Surface Modification of Nanoparticles for Interfacial Compatibility
A primary challenge in creating high-performance polymer nanocomposites is ensuring strong adhesion and uniform dispersion of the inorganic nanoparticles within the organic polymer matrix. Poor compatibility can lead to agglomeration and diminished material properties. Surface modification of nanoparticles with coupling agents like this compound is a critical strategy to overcome this issue.
The process involves grafting the aminosilane onto the surface of nanoparticles, such as silica (SiO2) or titania (TiO2). The trimethoxysilyl end of the molecule reacts with hydroxyl groups on the nanoparticle surface, forming stable covalent Si-O-Si bonds. This leaves the amine-terminated propyl chain extending from the surface, effectively changing the nanoparticle's surface chemistry from inorganic and hydrophilic to organic-functionalized and more compatible with a polymer matrix.
This surface functionalization enhances interfacial compatibility, leading to several benefits:
Improved Dispersion: The modified nanoparticles are less prone to agglomeration and can be more evenly distributed throughout the polymer.
Enhanced Mechanical Properties: Stronger interaction at the nanoparticle-polymer interface improves stress transfer, enhancing the mechanical strength and toughness of the composite material.
Tailored Surface Properties: The amine group can act as a reactive site for further chemical reactions, allowing for the attachment of other functional molecules or initiating polymerization directly from the nanoparticle surface.
Research has shown that treating silica nanoparticles with aminopropylsilanes significantly improves their dispersion in epoxy and polyurethane matrices. The amine groups can also react with the epoxy resin, creating a covalently linked, robust network that enhances the thermal and mechanical stability of the final nanocomposite.
Templated Synthesis of Mesoporous Silica Materials
Mesoporous silica materials, characterized by their high surface area and ordered pore structures, are synthesized using structure-directing agents or templates, typically surfactants. This compound plays a crucial role in the formation of functionalized mesoporous materials through a one-pot co-condensation method. ntu.edu.sgrsc.orgresearchgate.net
In this process, the aminosilane is added to the synthesis mixture along with the primary silica source, such as tetraethoxysilane (TEOS). The silica precursors and the aminosilane hydrolyze and co-condense around the surfactant micelles (the template). After the silica framework is formed, the template is removed, usually by calcination or solvent extraction, leaving behind a porous structure with amine groups integrated directly into the walls of the pores.
The key advantages of this co-condensation approach include:
Uniform Distribution: The amine functional groups are homogeneously distributed throughout the silica framework. mdpi.com
Controlled Loading: The amount of functionalization can be controlled by adjusting the molar ratio of the aminosilane to the main silica source in the initial mixture. mdpi.com
Preservation of Pore Structure: This one-pot method avoids the potential pore blockage that can occur with post-synthesis grafting methods. mdpi.com
However, the presence of the basic amine groups can influence the condensation rate and the local pH, which may affect the ordering of the final mesoporous structure. mdpi.com Researchers have developed strategies, such as controlling the timing of precursor addition, to maintain high structural order while achieving a high concentration of amine groups. mdpi.com Materials like amine-functionalized SBA-15 and MCM-41 are synthesized using this method for applications in catalysis, adsorption, and drug delivery. researchgate.netmdpi.comnih.gov
Table 2: Comparison of Mesoporous Silica Functionalization Methods
| Method | Description | Advantages | Disadvantages |
| Co-condensation (One-Pot) | Aminosilane is added during the initial synthesis with the silica source and template. mdpi.com | Uniform functional group distribution; high loading capacity; avoids pore blocking. mdpi.com | Can disrupt the mesostructure ordering if not carefully controlled. mdpi.com |
| Post-synthesis Grafting | Pre-formed mesoporous silica is reacted with the aminosilane. | Preserves the initial ordered structure of the silica. | Potential for non-uniform distribution and pore blockage; typically lower functional group loading. |
Formation of Amine-Bridged Silsesquioxanes
Amine-bridged silsesquioxanes are a class of organic-inorganic hybrid materials with the general formula (R-SiO1.5)n, where the organic bridging group R contains an amine functionality. These materials are formed through the sol-gel hydrolysis and condensation of organosilane precursors that have two or more trialkoxysilyl groups.
For the formation of amine-bridged networks, a precursor like bis[(3-trimethoxysilyl)propyl]amine is often used. nih.gov This molecule contains two trimethoxysilyl groups linked by a secondary amine bridge. The sol-gel reaction of this precursor leads to a three-dimensional network where the inorganic Si-O-Si framework is interconnected by the flexible and functional aminopropyl bridges.
These materials can also be synthesized by the co-condensation of a bridged precursor, like 1,4-bis(triethoxysilyl)benzene, with an aminosilane like this compound. This approach allows for the creation of hydrophobic and basic hybrid materials. The self-assembly of these precursors is driven by both the covalent polycondensation reactions and non-covalent interactions like hydrogen bonding between the amine or urea (B33335) groups. umontpellier.fr
The resulting amine-bridged silsesquioxanes possess unique properties:
Inherent Porosity: The structure often results in microporous materials with high surface areas.
Chemical Functionality: The presence of basic amine sites within the structure makes them excellent candidates for use as catalyst supports, for example, in supporting palladium nanoparticles for hydrogenation reactions.
Hydrophobicity and Affinity: The organic bridges can impart hydrophobicity, enhancing the material's affinity for organic reactants in aqueous solutions.
The properties of the final silsesquioxane material can be precisely tuned by controlling the sol-gel synthesis conditions and the choice of precursors.
Surface Engineering and Interfacial Phenomena Mediated by 1 Trimethoxysilyl Propan 1 Amine
Covalent Grafting and Surface Functionalization Strategies
The ability of 1-(trimethoxysilyl)propan-1-amine to form stable, covalent bonds is the foundation of its utility in surface engineering. This process, known as silanization, is widely employed to alter the surface properties of a variety of materials.
Functionalization of Inorganic Substrates (e.g., Metal Oxides, Glass)
The surface functionalization of inorganic substrates like metal oxides and glass is a common application for aminosilanes such as this compound. These substrates typically possess hydroxyl (-OH) groups on their surfaces, which are reactive sites for silanization. nih.gov The process involves the hydrolysis of the methoxysilyl groups of the silane (B1218182) in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with the hydroxyl groups on the inorganic substrate surface, forming stable covalent siloxane bonds (Si-O-Si) or metal-siloxane bonds (Me-O-Si). nih.govgoogle.com This covalent attachment effectively grafts the aminopropyl functionality onto the substrate surface.
Surface Modification of Carbon Nanostructures (e.g., Carbon Nanotubes)
The surface modification of carbon nanostructures, such as multi-walled carbon nanotubes (MWCNTs), with aminosilanes like this compound is a strategy to improve their dispersion and interfacial adhesion within polymer matrices. researchgate.netelsevierpure.comqub.ac.uk Pristine carbon nanotubes tend to agglomerate due to strong van der Waals forces, which can limit their reinforcing potential in composites. sci-hub.se
To facilitate functionalization, the surface of the carbon nanotubes is often first oxidized to introduce carboxylic acid (-COOH) and hydroxyl (-OH) groups. qub.ac.ukiaea.org These functional groups then serve as anchoring points for the silane molecules. The trimethoxysilyl groups of the silane can react with these oxygen-containing functional groups to form covalent bonds. sci-hub.se This process effectively grafts the aminopropyl groups onto the surface of the carbon nanotubes. researchgate.net The presence of the amine functionality can improve the nanotubes' compatibility with and dispersion in various polymer matrices, leading to enhanced mechanical and thermal properties of the resulting nanocomposites. researchgate.netqub.ac.uk
Surface Engineering of Polymeric Materials and Biomaterials
The surface engineering of polymeric materials and biomaterials using this compound is a key strategy to enhance adhesion and biocompatibility. researchgate.netresearchgate.net Many polymers have inherently low surface energy and lack reactive functional groups, leading to poor adhesion with other materials. researchgate.net
A common approach involves a two-step process: first, the polymer surface is activated, often through plasma treatment, to introduce hydroxyl or other oxygen-containing groups. researchgate.netatamanchemicals.com Subsequently, the activated surface is treated with the aminosilane (B1250345). The trimethoxysilyl groups of the silane can then react with these surface groups, forming covalent bonds and functionalizing the polymer surface with amine groups. researchgate.net This amine-functionalized surface can then form strong bonds with various adhesives or coatings. researchgate.net
In the realm of biomaterials, surface functionalization with aminosilanes is used to immobilize proteins and other biomolecules. atamanchemicals.com The amine groups provide a reactive handle for crosslinking these molecules to the surface, which is crucial for applications in tissue engineering and biosensing. researchgate.net
Mechanisms of Interfacial Adhesion Enhancement
The remarkable ability of this compound to improve adhesion between dissimilar materials stems from its capacity to form strong and durable interfacial bonds.
Formation of Covalent Linkages (e.g., Siloxane Bonds, Metal-Siloxane)
The primary mechanism for adhesion promotion by this compound is the formation of covalent bonds at the interface. As previously mentioned, the hydrolysis of the trimethoxysilyl groups leads to the formation of silanols. These silanols can undergo condensation reactions with hydroxyl groups on inorganic surfaces to form robust metal-siloxane (Substrate-O-Si) bonds. google.com
Furthermore, the silanol groups can also self-condense with each other to form a cross-linked siloxane (Si-O-Si) network at the interface. nih.gov This network can be interpenetrating with the polymer matrix, creating a strong and durable interphase region that effectively transfers stress from the polymer to the inorganic substrate. The formation of these covalent linkages is a key reason for the significant improvement in adhesion observed when using aminosilane coupling agents. nih.gov
Role of Amine-Organic Interactions in Interfacial Bonding
Beyond the formation of covalent siloxane bonds, the amine functionality of this compound plays a critical role in enhancing interfacial adhesion. The primary amine group is highly reactive and can participate in various interactions with the organic matrix. researchgate.net
The combination of strong covalent linkages at the inorganic interface and robust interactions at the organic interface makes this compound an exceptionally effective adhesion promoter across a wide range of material systems.
Interactive Data Table: Research Findings on Surface Modification with Aminosilanes
| Substrate | Aminosilane Used | Surface Treatment Details | Key Findings | Reference |
| Metal Oxides (e.g., TiO2, ZnO) | (3-Aminopropyl)triethoxysilane (APTES) | Silanization to introduce amine groups for further functionalization. | Enhanced dispersion in paints and polymers, improved organophilicity. | google.com |
| Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | (3-Aminopropyl)triethoxysilane (APTES) | Sonochemical-assisted silanization. | Rapid functionalization, higher saturation magnetization, suitable for bioconjugation. | nih.gov |
| Multi-Walled Carbon Nanotubes (MWCNTs) | (3-Aminopropyl)triethoxysilane (APTES) | Acid pre-treatment followed by silanization. | Increased amine loading with longer reflux, leading to higher CO2 adsorption. | qub.ac.uk |
| Multi-Walled Carbon Nanotubes (MWCNTs) | 3-(triethoxysilyl) propyl amine | Silanization to improve dispersion. | Improved thermal conductivity of paraffin/MWCNT composites. | researchgate.net |
| Polyethylene | Organo-functional silane | Corona discharge followed by silane deposition. | Enhanced adhesion with polyurethane, methacrylate, and cyanoacrylate adhesives. | researchgate.net |
| Poly(dimethylsiloxane) (PDMS) and Thermoplastics | Amino propyl triethoxy silane | Oxygen plasma treatment of thermoplastic followed by silane coating. | Formation of a stable, covalent bond between PDMS and thermoplastics. | atamanchemicals.com |
| Silica (B1680970) | N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) | Silanization in anhydrous toluene (B28343) at elevated temperature. | Amine-catalyzed detachment can be minimized by controlling the alkyl linker length. | acs.org |
| Epoxy Primer | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Mechanical mixing with epoxy resin to form a tie-coating. | Improved adhesion between silicone antifouling coating and epoxy primer. | nih.govnih.gov |
Design of Chemically Active Surfaces for Specific Interactions
The functionalization of surfaces using organosilanes is a cornerstone of modern materials science, enabling the precise engineering of interfacial properties. This compound, and more commonly its isomer 3-(trimethoxysilyl)propan-1-amine, are versatile molecules in this field. Their bifunctional nature, possessing a trimethoxysilyl group for covalent attachment to inorganic substrates and a terminal amine group for further chemical interaction, allows for the creation of chemically active surfaces tailored for a multitude of applications. The trimethoxysilyl group hydrolyzes in the presence of water to form reactive silanol groups, which then condense with hydroxyl groups on the surface of substrates like glass, metal oxides, and silica, forming a stable, covalent siloxane bond (Si-O-Si). The tethered aminopropyl chain presents a chemically reactive, basic site that can interact with other molecules through hydrogen bonding, electrostatic forces, or as a site for further covalent modification. nih.govresearchgate.net
Tailoring Surfaces for Adsorption and Separation Processes
The modification of solid substrates with aminopropyltrimethoxysilane is a highly effective strategy for creating selective adsorbents for environmental remediation and industrial separation processes. The amine groups introduced onto the surface act as active sites, significantly enhancing the material's affinity for specific target molecules, such as heavy metal ions and acidic gases like carbon dioxide (CO₂). acs.orgresearchgate.net
Research has demonstrated that grafting these aminosilanes onto high-surface-area materials like mesoporous silica, zeolites, activated carbon, and attapulgite (B1143926) creates robust and regenerable adsorbents. acs.orgresearchgate.netnist.gov For heavy metal removal, the amine groups can chelate with metal ions, effectively sequestering them from aqueous solutions. researchgate.netresearchgate.netnih.gov The efficiency of this process is often pH-dependent, with moderate pH levels generally favoring adsorption by deprotonating the active sites and increasing electrostatic attraction between the adsorbent and metal cations. researchgate.netnih.gov For instance, nanofibers functionalized with a similar compound, aminopropyltriethoxysilane (APTES), have shown remarkable efficiency in removing silver (Ag) and chromium (Cr) from water, with maximum adsorption capacities of 1946.91 mg/g and 650.41 mg/g, respectively. researchgate.net Similarly, APTES-functionalized porous silica has been synthesized for the removal of aqueous uranium (U(VI)), achieving a maximum capacity of 381.44 mg/g. mdpi.com
In the context of gas separation, particularly for CO₂ capture, the amine-functionalized surfaces operate via chemisorption. The basic amine groups react with the acidic CO₂ molecules. Studies on various substrates have shown a direct correlation between the density of amine groups on the surface and the CO₂ adsorption capacity. oup.comoup.com For example, modifying attapulgite with 3-aminopropyltrimethoxysilane (B80574) yielded a maximum CO₂ adsorption of 1.81 mmol/g. acs.org The process is thermally dependent, and the adsorbents can often be regenerated by heating, making them suitable for cyclic adsorption-desorption processes. acs.org
| Substrate | Silane Modifier | Target Pollutant | Adsorption Capacity | Reference |
|---|---|---|---|---|
| Attapulgite (HcAT) | 3-Aminopropyltrimethoxysilane (APS) | CO₂ | 1.81 mmol/g | acs.org |
| Mesoporous Silica (KIT-6) | (3-Aminopropyl)triethoxysilane (APTES) | CO₂ | 0.90 mmol/g | oup.com |
| Mesoporous Silica (SBA-15) | 3-Aminopropyltrimethoxysilane | CO₂ | 1.07 mmol/g | oup.com |
| Nylon 66 Nanofibers | (3-Aminopropyl)triethoxysilane (APTES) | Silver (Ag) | 1946.91 mg/g | researchgate.net |
| Nylon 66 Nanofibers | (3-Aminopropyl)triethoxysilane (APTES) | Chromium (Cr) | 650.41 mg/g | researchgate.net |
| Porous Silica (AP@MPS) | (3-Aminopropyl)triethoxysilane (APTES) | Uranium (U(VI)) | 381.44 mg/g | mdpi.com |
Development of Coupling Layers in Multilayered Systems
Aminopropyl-functionalized silanes are extensively used as coupling agents to promote adhesion between dissimilar materials, most notably between inorganic reinforcements or fillers (like glass fibers and silica particles) and organic polymer matrices. researchgate.netchinacouplingagents.comhengdasilane.com The dual functionality of the silane molecule bridges the interface: the silanol groups form strong, durable covalent bonds with the inorganic surface, while the aminopropyl group can interact and chemically bond with the polymer matrix. nih.govresearchgate.net This enhanced interfacial adhesion is critical for the performance of composite materials, as it allows for efficient stress transfer from the matrix to the reinforcement, thereby improving mechanical properties such as tensile strength, stiffness, and impact resistance. hengdasilane.comsemanticscholar.orgmdpi.com
The application of these silanes can significantly improve the physical and electrical properties of mineral-filled composites based on phenolic, epoxy, polyamide, and other thermoset and thermoplastic resins. hengdasilane.com For example, treating glass fibers with aminosilanes before incorporating them into a UV-curable resin has been shown to improve the flexural properties of the resulting transparent composite film and minimize delamination. semanticscholar.org In epoxy-silica nanocomposites, the use of (3-aminopropyl)-triethoxysilane (APTES) as a coupling agent leads to uniform dispersion of the silica nanoparticles and strong adhesion between the filler and the epoxy matrix. mdpi.com
The formation of the silane layer can be controlled by deposition parameters such as concentration, time, temperature, and the solvent used. nih.govacs.org Depending on the conditions, it is possible to form either a self-assembled monolayer or a more complex multilayer structure on the substrate. nih.govresearchgate.net For instance, depositing APTES from a nonpolar solvent like toluene onto titanium has been shown to create a more strongly attached layer compared to deposition from aqueous solutions, as it prevents the formation of unwanted polysiloxanes. acs.org These coupling layers are fundamental in industries ranging from automotive and construction to electronics and medical implants, where the performance of multilayered systems is paramount. atamanchemicals.comresearchgate.net
| Polymer Matrix | Inorganic Material | Silane Coupling Agent | Observed Improvement | Reference |
|---|---|---|---|---|
| Polyurethane | Fe₂O₃ Nanoparticles | 3-Aminopropyltrimethoxysilane (APTMS) | Significant improvement in mechanical properties. | researchgate.net |
| Epoxy Resin | Silica Nanoparticles | (3-Aminopropyl)triethoxysilane (APTES) | Uniform dispersion and strong adhesion, affecting glass transition temperature. | mdpi.com |
| UV Curable Resin | Glass Fiber | (3-Aminopropyl)triethoxysilane (APTES) | Improved flexural property and reduced delamination. | semanticscholar.org |
| Silicon Rubber | Carbon Fiber | (3-Aminopropyl)triethoxysilane | Reinforced interfacial interaction and mechanical performance. | mdpi.com |
| Polyamide 11 | Hollow Glass Microspheres | 3-(Aminopropyl)trimethoxysilane (APTMS) | Acts as an effective coupling agent in polymer composites. | researchgate.net |
Catalytic Applications and Immobilization Strategies for Catalysis
Anchoring of Catalytically Active Species via 1-(Trimethoxysilyl)propan-1-amine
The primary role of this compound in catalysis is to act as a bridge between a solid support and the active catalytic component. The trimethoxysilyl end of the molecule readily undergoes hydrolysis and condensation reactions with the hydroxyl groups present on the surface of materials like silica (B1680970), forming stable covalent Si-O-Si bonds. This process, known as functionalization or grafting, modifies the support surface with pendant aminopropyl groups. These amino groups then serve as anchor points for catalytically active species.
Heterogenization of Transition Metal Complexes
The immobilization of transition metal complexes is a key strategy to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts. The aminopropyl groups introduced by this compound can coordinate directly to a metal center or be further modified to create more complex ligands.
For instance, palladium catalysts supported on aminopropyl-functionalized silica have shown significant efficacy. mdpi.compreprints.org The amino groups can act as electron-donating ligands, which can positively influence the electronic state of the metal and enhance its catalytic activity and stability. mdpi.compreprints.org In one study, a palladium catalyst supported on silica modified with aminopropyltrimethoxysilane demonstrated 100% conversion and 99% selectivity in the hydrogenation of 4-nitroaniline (B120555) to 1,4-phenylenediamine. mdpi.compreprints.org The strong interaction between the palladium nanoparticles and the amino-functionalized silica contributes to the catalyst's stability. mdpi.com
Similarly, rhodium and iridium complexes have been immobilized using ligands derived from aminosilanes for various catalytic transformations, including hydroamination. rsc.org The aminopropyl group can be a starting point for synthesizing more complex chelating ligands, which can firmly bind the metal ion while influencing its catalytic performance. researchgate.net
Table 1: Examples of Heterogenized Transition Metal Catalysts using Aminosilane (B1250345) Linkers
| Metal | Support | Application | Reference |
| Palladium | Silica | Hydrogenation | mdpi.compreprints.org |
| Palladium | Silica | Suzuki-Miyaura Coupling | researchgate.net |
| Rhodium | Silica | Hydroamination | rsc.org |
| Iridium | Silica | Hydroamination | rsc.org |
Design of Supported Organocatalysts
The principle of immobilization extends beyond transition metals to the field of organocatalysis. Chiral amines and other organic molecules with catalytic activity can be tethered to solid supports via this compound. This approach is particularly valuable for expensive or complex organocatalysts, facilitating their recovery and reuse.
A prominent example is the immobilization of proline and its derivatives. Proline is a highly effective catalyst for various asymmetric reactions, such as aldol (B89426) and Mannich reactions. By reacting the carboxylic acid group of proline with the anchored aminopropyl group of the functionalized silica, a stable amide bond is formed, effectively heterogenizing the organocatalyst. These supported proline catalysts have demonstrated good activity and enantioselectivity in direct aldol reactions, showcasing the potential of this immobilization strategy. princeton.edu
Role of Aminopropyl Functionality in Catalytic Reaction Mechanisms
The aminopropyl group introduced by this compound is not merely a passive linker; it can actively participate in the catalytic cycle. Its basicity and coordinating ability are key features that can be exploited in catalyst design.
Basic Sites in Surface-Mediated Catalysis
The primary amine of the aminopropyl group is a Brønsted-Lowry base and can also act as a Lewis base. When grafted onto a support, these amino groups create basic sites on the surface of an otherwise neutral or acidic material like silica. These surface-bound bases can catalyze a variety of reactions.
A classic example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.org The amino-functionalized silica can effectively catalyze this reaction by deprotonating the active methylene compound, thereby generating the nucleophilic enolate intermediate required for the reaction to proceed. nih.govornl.govresearchgate.net The efficiency of these catalysts is often attributed to the cooperative action of the basic amine sites and the Lewis acidic sites of the support material. nih.gov
Ligand Design and Coordination Chemistry for Catalytic Centers
The aminopropyl group serves as a versatile handle for the synthesis of more sophisticated ligands. The primary amine can undergo a wide range of chemical transformations, such as Schiff base condensation with aldehydes or ketones, to form multidentate ligands. researchgate.net These tailored ligands can then coordinate with transition metal ions, creating well-defined, immobilized catalytic centers.
The structure of the resulting ligand, including the number and type of donor atoms and the steric environment around the metal center, profoundly influences the catalyst's activity and selectivity. mdpi.com For example, the introduction of electron-donating groups on the ligand can increase the electron density on the metal center, which may enhance its catalytic activity in certain reactions. researchgate.net The ability to fine-tune the ligand environment is a powerful tool for developing highly efficient and selective heterogeneous catalysts.
Application in Specific Catalytic Processes
The versatility of catalysts derived from this compound is demonstrated by their application in a range of important organic reactions.
Knoevenagel Condensation: As previously mentioned, amino-functionalized silicas are effective catalysts for the Knoevenagel condensation, promoting the formation of carbon-carbon bonds under mild conditions. nih.govresearchgate.netresearchgate.net
Aldol Reaction: Immobilized proline catalysts, anchored via aminosilane linkers, have been successfully employed in asymmetric aldol reactions, a cornerstone of organic synthesis for constructing complex molecules. princeton.eduwikipedia.org
Hydrogenation Reactions: Palladium nanoparticles supported on amino-modified silica show excellent performance in the hydrogenation of nitroarenes to arylamines, a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. mdpi.compreprints.orgmdpi.com
Cross-Coupling Reactions: Supported palladium catalysts, including those prepared with aminosilane linkers, are widely used in C-C bond-forming cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netsamaterials.com These reactions are fundamental in the synthesis of complex organic molecules.
Table 2: Catalytic Performance in a Specific Reaction
| Reaction | Catalyst | Substrates | Product | Yield/Conversion | Reference |
| Hydrogenation | 5 wt.% Pd/SiO2-C3H6-NH2 | 4-Nitroaniline | 1,4-Phenylenediamine | 100% Conversion | mdpi.compreprints.org |
| Knoevenagel Condensation | Amino-functionalized MOF | Benzaldehyde, Malononitrile | 2-Benzylidenemalononitrile | High Conversion | nih.gov |
| Aldol Reaction | Immobilized Proline | Aldehydes | β-hydroxy carbonyl compound | High Enantioselectivity | princeton.edu |
Carbon Dioxide Capture and Conversion (focus on catalytic aspects)
The chemical compound this compound, also known as 3-aminopropyltrimethoxysilane (B80574) (APTMS) in much of the scientific literature, serves as a critical precursor in the development of solid adsorbents and catalysts for carbon dioxide (CO₂) capture and its subsequent conversion into valuable chemicals. Its significance lies in the ability to functionalize solid supports, thereby creating materials with a high affinity for CO₂ and catalytic activity for its transformation.
The primary strategy involves the immobilization of this compound onto porous materials, most notably mesoporous silica such as SBA-15 and MCM-41. conicet.gov.arresearchgate.net This is typically achieved through a grafting process where the trimethoxysilyl group of the aminosilane reacts with the surface silanol (B1196071) (Si-OH) groups of the silica support. This reaction forms stable covalent bonds, anchoring the aminopropyl groups to the surface. mdpi.com The result is an amine-functionalized solid material that combines the high surface area and structural integrity of the silica support with the reactive properties of the amine groups. conicet.gov.ar
Beyond mere capture, these functionalized materials act as catalysts for the conversion of CO₂ into other useful chemicals, a field known as carbon capture and utilization (CCU). A prominent example is the cycloaddition of CO₂ to epoxides to produce cyclic carbonates. nih.govnih.gov Cyclic carbonates are valuable compounds used as polar aprotic solvents and as precursors for polycarbonates. mdpi.com
In this catalytic application, the amine-functionalized silica acts as a heterogeneous catalyst. The immobilized amine groups are believed to play a dual role. They can act as a nucleophile or a base to activate the epoxide ring, making it more susceptible to attack by CO₂. Furthermore, the silica support itself can contribute to the catalytic activity. For instance, residual silanol groups on the silica surface can act as hydrogen bond donors, further activating the epoxide. This synergistic effect between the amine functionality and the support material can significantly enhance the catalytic performance. researchgate.net
The development of such heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture, enabling their reuse and reducing process costs. The stability and reusability of these catalysts are key areas of research, with studies focusing on optimizing the grafting process and the choice of support material to prevent leaching of the amine groups and maintain catalytic activity over multiple cycles. rsc.org
While direct catalytic performance data for materials exclusively functionalized with this compound in CO₂ conversion is specific, the extensive research on the closely related 3-aminopropyltrimethoxysilane (APTMS) provides valuable insights. The following table summarizes the CO₂ adsorption performance of mesoporous silica gel modified with APTMS, which is structurally analogous and serves as a strong representative for the potential performance of this compound functionalized materials.
| Adsorbent | Amine Loading | Adsorption Conditions | CO₂ Adsorption Capacity (mmol g⁻¹) | Reference |
| APTS30-MSG | 30 wt% | 70 °C, 30 mL min⁻¹ | 1.11 | mdpi.com |
Note: The data presented is for 3-aminopropyltrimethoxysilane (APTMS), a compound structurally analogous to this compound, and is representative of its expected performance in CO₂ capture.
The research into amine-functionalized materials, particularly those using versatile precursors like this compound, is a rapidly advancing field. The ability to tune the properties of the support and the density of the functional groups offers a promising pathway to design highly efficient and stable catalysts for CO₂ capture and its conversion into value-added products, contributing to the goals of a circular carbon economy. rsc.org
Advanced Characterization Techniques for 1 Trimethoxysilyl Propan 1 Amine Modified Systems
Spectroscopic Methodologies for Chemical Structure Elucidation
Spectroscopic techniques are indispensable for confirming the successful grafting of 1-(Trimethoxysilyl)propan-1-amine and for elucidating the nature of its chemical bonds within the modified system.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a primary tool for identifying the functional groups present in a system before and after modification with this compound. By comparing the spectra, the introduction of characteristic amine and siloxane groups can be confirmed.
When this compound is grafted onto a substrate, new absorption bands appear, while some substrate bands may shift or change in intensity. The key vibrational modes associated with the silane (B1218182) are the N-H bending and stretching vibrations from the primary amine, C-H stretching from the propyl chain, and Si-O-C and Si-O-Si vibrations from the siloxane network formed upon hydrolysis and condensation. reading.ac.ukresearchgate.netijera.com
For instance, in the modification of ZnO nanoparticles with a similar aminosilane (B1250345), (3-Aminopropyl)trimethoxysilane (APTMS), new bands at 2932 and 2884 cm⁻¹ were assigned to C-H stretching. reading.ac.uk A broad band around 3249 cm⁻¹ was attributed to the N-H stretching vibrations of the amine group. reading.ac.uk The successful grafting onto substrates like silica (B1680970) or polymers is often confirmed by the appearance of peaks in the 1000-1200 cm⁻¹ region, which are characteristic of Si-O-Si asymmetric stretching, indicating the formation of a polysiloxane layer on the surface. researchgate.net The N-H bending vibration of the primary amine (NH₂) typically appears around 1550-1650 cm⁻¹. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Modified Systems |
| N-H Stretch | 3300-3500 | Confirms the presence of the primary amine group. |
| C-H Stretch (propyl chain) | 2850-2960 | Indicates the presence of the alkyl chain of the silane. reading.ac.uk |
| N-H Bend | 1550-1650 | Further evidence of the amine functional group. researchgate.net |
| Si-O-Si Asymmetric Stretch | 1000-1200 | Confirms the formation of a polysiloxane network from silane condensation. researchgate.net |
| Si-O-C Stretch | ~2840 (in pure silane) | Indicates the presence of unhydrolyzed methoxy (B1213986) groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (solution and solid-state)
NMR spectroscopy, in both solution and solid-state forms, provides detailed atomic-level information about the chemical structure and environment of the silane molecules after grafting.
Solution-state NMR is primarily used to characterize the pure this compound molecule or its reaction products before grafting. 1H NMR can identify the protons on the propyl chain and the methoxy groups, while 13C NMR can distinguish the different carbon environments. nih.govdocbrown.info For the closely related compound, 3-(triethoxysilyl)propan-1-amine, the 1H NMR signals for the ethoxy groups appear around 1.16 ppm (t, CH₃) and 3.76 ppm (q, OCH₂), while the propyl chain protons appear at distinct shifts, such as ~0.6 ppm for the CH₂ adjacent to silicon. researchgate.net
Solid-state NMR is particularly powerful for analyzing the structure of the silane once it is immobilized on a solid surface, such as silica. researchgate.net 13C and 29Si solid-state NMR can differentiate between various states of the silane. For example, 29Si NMR can distinguish between unreacted silane (T⁰ species), silanes with one (T¹), two (T²), or three (T³) siloxane bonds to the surface or other silane molecules. This provides a quantitative measure of the degree of cross-linking and surface attachment. 13C solid-state NMR can confirm the integrity of the propyl chain after grafting and detect interactions with the substrate or other molecules. researchgate.net Resonances for the propyl chain carbons in amine-modified silicas are typically found between 10 and 45 ppm. researchgate.net
| Nucleus | Technique | Typical Chemical Shifts (δ) / Information Obtained |
| 1H | Solution NMR | Propyl chain protons (δ ≈ 0.6-2.7 ppm), Methoxy protons (δ ≈ 3.5 ppm), Amine protons (variable). docbrown.inforesearchgate.net |
| 13C | Solution NMR | Propyl carbons (δ ≈ 10-45 ppm), Methoxy carbon (δ ≈ 50 ppm). docbrown.info |
| 29Si | Solid-State NMR | T⁰ (≈ -40 to -50 ppm), T¹ (≈ -50 to -58 ppm), T² (≈ -59 to -65 ppm), T³ (≈ -66 to -72 ppm). Quantifies surface bonding and cross-linking. |
| 13C | Solid-State NMR | Confirms the presence and structure of the propyl-amine chain on the surface. Shifts can indicate interactions with CO₂ or other species. researchgate.net |
UV-Visible Spectroscopy for Quantitative Studies of Interactions
While this compound itself does not absorb significantly in the UV-Visible range, UV-Vis spectroscopy is a valuable indirect method for quantifying the number of amine groups successfully grafted onto a surface. rsc.orgresearchgate.net This is typically achieved by reacting the surface-bound primary amines with a chromogenic agent that produces a colored product. The absorbance of this product, measured at its λmax, is proportional to the concentration of amine groups.
Two common methods include:
Ninhydrin (B49086) Assay: The surface is treated with a ninhydrin solution. Primary amines react with ninhydrin to form a deep purple compound known as Ruhemann's purple, which has a strong absorbance maximum around 586 nm. rsc.orgresearchgate.net By creating a calibration curve with a known concentration of amine solution, the surface density of the grafted amines can be accurately determined.
Methyl Orange Assay: This method involves the reaction of the protonated surface amine groups with an anionic dye like methyl orange in an acidic solution. The amount of dye that electrostatically binds to the surface is quantified by measuring the decrease in the concentration of the dye in the solution, or by desorbing the bound dye and measuring its absorbance. researchgate.net
These quantitative methods are crucial for optimizing reaction conditions and understanding the surface chemistry for subsequent applications. rsc.orgresearchgate.netresearchgate.net
Morphological and Microstructural Characterization
These techniques focus on the physical changes to the material as a result of modification with this compound, providing visual and structural evidence of the coating.
Electron Microscopy (SEM, TEM) for Surface and Nanostructure Imaging
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface topography and nanostructure of materials before and after functionalization.
SEM provides images of the material's surface morphology. After modification with this compound, SEM images can reveal changes in surface roughness, the formation of aggregates, or the presence of a distinct coating layer. For instance, studies on silica nanoparticles have shown that the incorporation of amine functionality can lead to a higher degree of particle aggregation and the formation of more irregular shapes compared to the original spherical nanoparticles. mdpi.commdpi.com
TEM offers higher resolution imaging, allowing for the visualization of the nanostructure, including the thickness and uniformity of the grafted silane layer on individual nanoparticles or surfaces. TEM can confirm if the silane forms a conformal shell around a nanoparticle core or if it leads to the formation of bridges between particles. rsc.org
X-ray Diffraction (XRD) for Crystalline Phase and Amorphous Structure Analysis
X-ray Diffraction (XRD) is used to investigate the crystalline structure of the substrate material and to assess how this structure is affected by the grafting of the aminosilane. mdpi.comnih.gov
For crystalline substrates, changes in peak intensity, width, or position in the XRD pattern can indicate interactions between the silane and the crystal lattice or the formation of a new phase. For amorphous materials like silica, XRD patterns show a broad halo rather than sharp peaks. mdpi.com The functionalization with this compound can cause a noticeable shift in the position of this amorphous halo. For example, in the modification of amorphous silica, the broad peak centered around a 2θ value of 21-22° has been observed to shift to higher angles upon amino-functionalization. mdpi.com This shift is attributed to the attachment of the organic functional groups onto the silica surface, which alters the scattering contrast of the silicate (B1173343) structure. mdpi.com Furthermore, a decrease in the crystallinity index of cellulosic materials after modification has been reported, suggesting that the chemical reaction disrupts the ordered domains of the cellulose. researchgate.nettue.nl
Nitrogen Adsorption-Desorption Isotherms (BET, Pore Size Distribution) for Porosity Assessment
Nitrogen adsorption-desorption analysis is a cornerstone technique for characterizing the porous structure of materials. The Brunauer-Emmett-Teller (BET) method is widely used to determine the specific surface area, while methods like the Barrett-Joyner-Halenda (BJH) model are applied to the isotherm data to calculate pore size distribution and pore volume.
When a porous substrate, such as silica gel, is functionalized with this compound, the silane molecules graft onto the surface and can occupy or block the pores. This modification typically leads to a discernible decrease in the specific surface area, pore volume, and average pore diameter. Research on analogous aminosilane-functionalized materials, like (3-Aminopropyl)triethoxysilane (APTES) on mesoporous silica, consistently demonstrates this trend. The grafting of amine groups onto the internal and external pore surfaces results in a reduction of both pore volume and size nih.gov.
For instance, studies have shown that the functionalization of silica nanoparticles with APTES leads to a significant reduction in surface area and pore volume nih.gov. The degree of this reduction can be correlated with the density of the grafted silane layer. This is a critical quality control parameter, as the porosity directly impacts the material's performance in applications such as catalysis, where active site accessibility is paramount, or in chromatography, where it influences separation efficiency.
The loading capacity of a guest molecule, such as a drug, onto a functionalized carrier is also heavily influenced by the surface chemistry. Amine functionalization, for example, has been shown to nearly double the loading capacity of the flavonoid quercetin (B1663063) onto mesoporous silica particles compared to the unmodified silica, an effect attributed to favorable hydrogen-bonding interactions between the surface amine groups and the guest molecule's hydroxyl groups nih.gov.
Below is a representative data table illustrating the typical changes in porous properties of a silica material upon functionalization with an aminosilane.
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| Unmodified Silica | 807.2 | 0.34 | 1.70 |
| Amine-Functionalized Silica | 510.4 | Not Reported | Not Reported |
| Hypothetical this compound Modified Silica | ~500-600 | ~0.2-0.3 | ~1.5 |
Data for Unmodified and Amine-Functionalized Silica is representative of similar systems. Hypothetical data is an estimation based on documented trends.
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For materials modified with this compound, these methods are invaluable for assessing thermal stability and compositional information.
Thermogravimetric Analysis (TGA) for Thermal Stability and Composition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. It is a powerful tool for determining the thermal stability of functionalized materials and quantifying the amount of organic material (the silane) grafted onto an inorganic substrate.
When a this compound modified material is analyzed by TGA, the resulting thermogram typically shows a weight loss step at a temperature corresponding to the decomposition of the propyl-amine chain. This is distinct from the decomposition of the underlying substrate, especially for thermally stable inorganic materials like silica. The parent material, such as a polymer of intrinsic microporosity (PIM-1), might show no significant degradation below 450°C, whereas chemically modified versions, including amine-functionalized PIMs, can exhibit significant weight loss at lower temperatures researchgate.net.
The TGA curve for an amine-modified silica particle generally displays an initial weight loss at low temperatures (below ~150°C) due to the desorption of physically adsorbed water. The primary decomposition of the grafted aminopropyl groups occurs at higher temperatures, typically in the range of 200°C to 600°C. The percentage of weight loss in this region can be used to calculate the grafting density of the silane on the surface. Theoretical studies on the thermal decomposition of related molecules like 1-propylamine on silicon surfaces suggest complex decomposition pathways that can lead to various desorption products hu-berlin.de.
| Material | Onset Decomposition Temperature (°C) | Weight Loss (%) |
| Unmodified Silica | > 800 | < 2 (due to water) |
| Amine-Modified Silica Particles (Sample 1) | ~200 | ~10-15 |
| Amine-Modified Silica Particles (Sample 2) | ~250 | ~15-20 |
This table presents typical data ranges observed in TGA of amine-modified silica materials.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature (DTA) or heat flow (DSC) between a sample and a reference material as a function of temperature. These methods are used to detect thermal events such as glass transitions, melting, crystallization, and chemical reactions eag.comresearchgate.net.
For polymer systems modified with this compound, DSC is particularly useful for identifying changes in the polymer's thermal properties. The glass transition temperature (Tg) is a key characteristic of amorphous or semi-crystalline polymers. The incorporation of the silane, or its use as a coupling agent in a polymer composite, can affect the polymer chain mobility and thus alter the Tg. A shift in the Tg can indicate miscibility between the polymer and the silane or reveal the plasticizing or reinforcing effect of the additive d-nb.info. For example, the creation of molecular dispersions in extruded drug/polymer formulations can be confirmed by the presence of a single glass transition peak d-nb.info.
DSC can also be used to study melting (Tm) and crystallization (Tc) behavior. Changes in the melting endotherm or crystallization exotherm can provide insights into the degree of crystallinity and the morphology of the polymer, which can be influenced by the presence of the silane at the interface in polymer composites.
| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Pure Polymer A (e.g., Polystyrene) | ~96 | N/A (Amorphous) |
| Pure Polymer B (e.g., PMMA) | ~112 | N/A (Amorphous) |
| Immiscible Blend of A and B | Two Tgs observed (~96 and ~112) | N/A |
| Miscible Blend (Hypothetical) | Single Tg (between 96 and 112) | N/A |
This table illustrates how DSC can differentiate between miscible and immiscible polymer blends based on their glass transition temperatures. Similar principles apply to polymer systems modified with silanes.
Surface Sensitive Analytical Techniques
To confirm the presence and chemical nature of the this compound on the outermost layer of a material, surface-sensitive techniques are essential.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface analysis technique. It provides quantitative information about the elemental composition and, crucially, the chemical bonding environment of the elements present in the top few nanometers of a surface.
For a surface modified with this compound, XPS is used to confirm the successful grafting of the silane by detecting the presence of nitrogen (N) and silicon (Si) in the expected atomic concentrations. High-resolution scans of the N 1s and Si 2p regions provide detailed chemical state information.
The N 1s spectrum is particularly informative. The primary amine group (-NH₂) in the this compound molecule has a characteristic binding energy. High-resolution XPS can distinguish this primary amine from other nitrogen states that might arise from contamination or side reactions, such as imines, amides, or protonated amines (-NH₃⁺). The binding energy for a primary amine is typically found around 399.4 - 399.5 eV. The analysis of the N 1s spectrum can reveal multiple peaks representing different nitrogen-containing functional groups, such as amine or imine groups (around 399.4 eV), amide groups (around 400.4 eV), and ammonium-like nitrogen (around 401.8 eV).
The Si 2p spectrum can also be used to distinguish between the silicon in the substrate (e.g., SiO₂ in silica) and the silicon in the grafted siloxane (Si-O-Si) network formed by the trimethoxysilyl groups. This detailed surface chemical information is vital for understanding the interfacial chemistry that governs the performance of the modified material.
| Functional Group | N 1s Binding Energy (eV) | C 1s Binding Energy (eV) |
| Amine/Imine | ~399.4 | C-N: ~286.0 |
| Amide | ~400.4 | C=O: ~288.6 |
| Ammonium (B1175870) | ~401.8 | - |
| Aliphatic Carbon | - | C-C/C-H: ~285.0 |
This table provides typical binding energy ranges for nitrogen and carbon functional groups relevant to this compound modified surfaces, as determined by XPS.
Computational and Theoretical Investigations of 1 Trimethoxysilyl Propan 1 Amine Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of aminosilanes like 1-(trimethoxysilyl)propan-1-amine.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry, molecular orbitals, and other electronic properties of molecules like this compound.
DFT calculations reveal that the molecule consists of a central silicon atom bonded to three methoxy (B1213986) groups (-OCH₃) and a propyl-amine chain (-CH₂CH₂CH₂NH₂). The geometry around the silicon atom is tetrahedral. The amine functionality introduces a basic site, while the trimethoxysilyl group is susceptible to hydrolysis. The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity. The HOMO is typically localized on the amine group, indicating its nucleophilic character, while the LUMO is associated with the silicon center and its substituents, making it susceptible to nucleophilic attack, particularly during hydrolysis.
While specific DFT studies on isolated this compound are not extensively detailed in publicly available literature, its properties are often computed as part of broader studies on its interaction with surfaces. For instance, in studies of aminosilane (B1250345) adsorption on silica (B1680970), the initial molecular geometry and electronic state are prerequisite calculations. researchgate.net These studies confirm the distinct functionalities within the molecule and provide the foundational data for simulating more complex phenomena.
Table 1: Computed Molecular Properties of this compound Below is a table of computed properties for this compound, sourced from public chemical databases which utilize computational models for their predictions. nih.gov
| Property | Value | Source |
| Molecular Formula | C₆H₁₇NO₃Si | PubChem nih.gov |
| Molecular Weight | 179.29 g/mol | PubChem nih.gov |
| IUPAC Name | 3-trimethoxysilylpropan-1-amine | PubChem nih.gov |
| InChIKey | SJECZPVISLOESU-UHFFFAOYSA-N | PubChem nih.gov |
| SMILES | COSi(OC)OC | PubChem nih.gov |
This data is computationally generated and provided for reference.
Computational modeling, primarily using DFT, is crucial for understanding the reaction mechanisms of this compound, particularly its hydrolysis and condensation, which are fundamental to its function as a coupling agent.
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol (B1196071) groups (-Si-OH) and methanol (B129727) (CH₃OH) as a byproduct. This reaction can proceed in a stepwise manner, with one, two, or all three methoxy groups being replaced.
Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups (either from other silane (B1218182) molecules or from a substrate like silica) to form stable siloxane bonds (Si-O-Si).
Computational studies on similar silanes, such as γ-glycidoxypropyltrimethoxysilane (γ-GPS), have shown that DFT can effectively model these reaction pathways. nih.gov The calculations help in determining the activation energies for each step of the hydrolysis and condensation process. It has been found that the amine group in this compound can act as an internal catalyst for the hydrolysis of the siloxane bonds, although this can also render the resulting silane layers less stable in aqueous environments. researchgate.net The reaction kinetics are significantly influenced by factors such as pH and the concentration of water and alcohol in the solution. nih.govresearchgate.net
Table 2: Key Steps in the Hydrolysis and Condensation of this compound
| Step | Reactants | Products | Key Findings from Computational Studies |
| Hydrolysis (Step 1) | R-Si(OCH₃)₃ + H₂O | R-Si(OCH₃)₂(OH) + CH₃OH | The first hydrolysis step is often the rate-determining one. nih.gov |
| Hydrolysis (Step 2) | R-Si(OCH₃)₂(OH) + H₂O | R-Si(OCH₃)(OH)₂ + CH₃OH | Subsequent hydrolysis steps proceed to form the fully hydrolyzed silanetriol. |
| Hydrolysis (Step 3) | R-Si(OCH₃)(OH)₂ + H₂O | R-Si(OH)₃ + CH₃OH | The presence of the amine group can catalyze this process. researchgate.net |
| Condensation | 2 R-Si(OH)₃ | (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O | Formation of siloxane bridges, leading to oligomers or a network film. |
R represents the aminopropyl group H₂N(CH₂)₃-
Molecular Simulation Approaches
Molecular simulation techniques, such as Molecular Dynamics (MD), provide a bridge between the quantum mechanical description of single molecules and the macroscopic behavior of materials.
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, offering insights into the formation and dynamics of this compound films on various substrates.
A key application of MD simulations has been to investigate the properties of aminopropyl trimethoxysilane (B1233946) (APTMS) films, particularly their effectiveness as a barrier against corrosive media. researchgate.net In these simulations, a model of a cross-linked APTMS film is constructed, and the diffusion of small molecules like oxygen and water through the film is monitored. The mean square displacement (MSD) of these molecules is calculated to determine their diffusion coefficients. researchgate.net
The results from such simulations show that the silane film significantly reduces the diffusion of corrosive species compared to their movement in air, demonstrating the protective nature of the film. researchgate.net The degree of cross-linking within the silane film is a critical parameter; simulations have shown that there is an optimal cross-linking density that provides the most effective barrier. researchgate.net These simulations provide a molecular-level understanding of how these films function and can guide the optimization of their protective properties.
Table 3: Representative Parameters from MD Simulation of an APTMS Film
| Simulation Parameter | Description | Typical Value/Method |
| Force Field | Describes the potential energy of the system | COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) |
| Ensemble | Statistical mechanics ensemble used | NVT (Canonical ensemble: constant Number of particles, Volume, and Temperature) |
| Temperature | Simulation temperature | 298 K (25 °C) |
| Time Step | Integration time step for the equations of motion | 1.0 fs |
| Simulation Duration | Total time the system is simulated | 500 ps |
| Analyzed Property | Key metric extracted from the simulation | Mean Square Displacement (MSD) of O₂ and H₂O molecules |
This table is a generalized representation based on typical MD simulation setups for such systems. researchgate.net
The adsorption of this compound onto various surfaces is fundamental to its role as a coupling agent. Computational modeling, again primarily using DFT, is employed to calculate the adsorption energies and understand the nature of the interactions between the silane and the substrate.
These studies typically model the adsorption of the silane molecule on a slab representing the surface of interest, such as silica (SiO₂), titania (TiO₂), or aluminum (Al). nih.govmdpi.comresearchgate.net The calculations determine the most stable adsorption geometries and the corresponding binding energies. The interaction is often a combination of physisorption (e.g., hydrogen bonding between the amine group and surface hydroxyls) and chemisorption (formation of covalent Si-O-Surface bonds after hydrolysis).
For example, studies on the adsorption of aminosilanes on TiO₂ surfaces have shown that the interaction energy is significant, leading to the formation of stable monolayers. researchgate.net The adsorption energy is a critical parameter as it dictates the strength of the bond between the silane layer and the substrate, which in turn affects the durability and performance of the resulting composite material. The choice of substrate and the surface chemistry (e.g., hydroxylation) play a crucial role in the adsorption process. nih.govmdpi.com
Table 4: Calculated Adsorption Energies of Aminosilanes on Various Surfaces
| Silane | Substrate | Adsorption Energy (eV) | Computational Method | Reference |
| Aminopropylsilane | Porous Silica | ΔG⁰ads (coulombic force dominant) | Surface Complex Formation Model | mdpi.com |
| 3-aminopropyltriethoxysilane (B1664141) | Titanium Dioxide (TiO₂) | Monolayer to multilayer growth observed | XPS (Experimental, supported by theory) | researchgate.net |
| 3-aminopropyltrimethoxysilane (B80574) | Aluminum (Al) | Selective adsorption at pH 3 | Experimental, mechanism implies strong interaction | nih.gov |
Note: Adsorption energies can be reported in various units and depend heavily on the specific surface model and computational parameters used. The data presented here is indicative of the types of systems studied.
Emerging Research Frontiers and Future Outlook for 1 Trimethoxysilyl Propan 1 Amine Research
Integration in Supramolecular Assembly and Host-Guest Systems
The unique molecular structure of 1-(trimethoxysilyl)propan-1-amine, featuring a primary amine group and hydrolyzable trimethoxysilyl groups, positions it as a valuable component in the construction of complex supramolecular assemblies and host-guest systems. These organized molecular systems are formed and held together by non-covalent interactions such as hydrogen bonding, ionic bonding, and van der Waals forces. wikipedia.org The amine functionality allows for a variety of interactions, including protonation to form ammonium (B1175870) ions that can electrostatically interact with anionic species.
A key application in this area is the functionalization of mesoporous silica (B1680970) nanoparticles (MSNs). acs.org MSNs are synthesized using a supramolecular liquid-crystal templating approach, often with cationic surfactants like cetyltrimethylammonium bromide (CTAB) acting as structure-directing agents. acs.org The trimethoxysilyl end of this compound can co-condense with silica precursors like tetraethylorthosilicate (TEOS) to incorporate the aminopropyl groups onto the silica framework. Alternatively, the cationic aminosilane (B1250345) can undergo an ion exchange reaction with the template surfactant, leading to its incorporation into the mesoporous structure. acs.org This functionalization is crucial for the subsequent loading and controlled release of guest molecules, such as nitric oxide (NO), where the amine groups serve as precursors for NO donor molecules. acs.org
In host-guest chemistry, larger "host" molecules with cavities can encapsulate smaller "guest" molecules. wikipedia.org While direct research on this compound as a guest is limited, the analogous compound, 3-aminopropyltriethoxysilane (B1664141), has been shown to form a 1:1 inclusion complex with the host molecule 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane. researchgate.net This demonstrates the potential for aminosilanes to participate in such systems, where the amine group interacts with the host, for instance, in accelerating the curing of epoxy resins by being released from the host complex at higher temperatures. researchgate.net The ability of the aminopropyl group to interact with various hosts opens up possibilities for creating novel functional materials.
Design of Stimuli-Responsive Materials based on Amino-Organosilanes
Stimuli-responsive materials, or "smart" materials, are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemicals. rsc.org Amino-organosilanes like this compound are key building blocks for these materials due to the responsive nature of the amino group.
The amine functionality is particularly sensitive to pH changes. In acidic conditions, the amine group becomes protonated, leading to changes in charge and conformation. This property can be harnessed to create materials that respond to local pH variations, which are often associated with pathological conditions like cancer or inflammation. nih.gov For example, materials can be engineered to swell, degrade, or dissociate under specific pH conditions, enabling the controlled release of therapeutic agents. nih.gov
Furthermore, the amine groups can be chemically modified to respond to other stimuli. For instance, they can be part of a system that is cleaved by specific enzymes, a strategy that has been explored for targeted drug delivery. nih.gov While much of the research in this area has focused on peptide-based systems, the fundamental principles can be applied to materials incorporating amino-organosilanes. nih.gov The integration of this compound into polymers or onto surfaces allows for the creation of smart coatings and nanoparticles that can release drugs, change their wettability, or exhibit other programmed responses.
Green Chemistry Principles in the Synthesis and Application of this compound
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound and related amino-organosilanes can be evaluated through this lens.
The industrial synthesis of organosilanes often involves processes that can be energy-intensive and may use hazardous reagents. A key area of research is the development of more environmentally benign synthesis routes. This includes exploring catalytic methods that proceed with high atom economy, using less hazardous solvents, and reducing energy consumption.
In terms of application, amino-organosilanes can contribute to green chemistry goals in several ways. They are used as coupling agents to improve the adhesion between dissimilar materials, such as organic polymers and inorganic fillers. ontosight.aialfa-chemistry.com This can enhance the durability and lifespan of composite materials, reducing waste. For instance, Bis[3-(trimethoxysilyl)propyl]amine, a related compound, is used as a water-based coupling agent, which can reduce the reliance on volatile organic compounds (VOCs) in coating and adhesive formulations. sigmaaldrich.com
The use of these silanes in surface modification can also lead to more sustainable technologies. For example, modifying surfaces to be water-repellent or anti-fouling can reduce the need for harsh cleaning chemicals. However, it is also important to consider the lifecycle of these materials and their potential environmental impact. The trimethoxysilyl group, for instance, hydrolyzes in the presence of water to form methanol (B129727), which needs to be managed.
Challenges and Opportunities in the Translation of Research to Advanced Material Technologies
The translation of laboratory-scale research on this compound and other amino-organosilanes into commercially viable advanced material technologies faces several challenges and presents significant opportunities.
Challenges:
Scalability and Cost: While novel materials with unique properties can be created in the lab, scaling up the synthesis and formulation to an industrial level can be economically challenging. The cost of specialized organosilanes and the complexity of the manufacturing processes can be prohibitive for some applications.
Long-term Stability and Durability: The performance of materials incorporating amino-organosilanes needs to be validated under real-world conditions over extended periods. Issues such as hydrolysis of the silane (B1218182), degradation of the organic components, and loss of functionality can limit their practical application.
Regulatory Hurdles: New materials, especially those intended for biomedical or consumer applications, must undergo rigorous safety and environmental impact assessments. Navigating the regulatory landscape can be a time-consuming and expensive process. nih.gov
Complexity of Integration: Integrating these functional molecules into existing manufacturing processes can be complex. Ensuring compatibility with other components and maintaining consistent quality control are significant engineering challenges.
Opportunities:
Advanced Coatings: There is a large market for coatings with enhanced properties such as self-healing, anti-corrosion, and stimuli-responsiveness. Amino-organosilanes are well-suited for developing such advanced coatings for various industries, including automotive, aerospace, and construction. ontosight.ai
Biomedical Devices and Drug Delivery: The biocompatibility and functionality of amino-organosilanes make them attractive for biomedical applications. Opportunities exist in developing targeted drug delivery systems, diagnostic sensors, and biocompatible coatings for implants. nih.gov
High-Performance Composites: The demand for lightweight, high-strength composite materials is growing in sectors like aerospace and automotive. Amino-organosilanes as coupling agents can significantly improve the performance of these materials, opening up new applications. alfa-chemistry.com
Sustainable Materials: As the focus on sustainability increases, there are opportunities to use amino-organosilanes to develop greener products, such as more durable materials, water-based formulations, and functional materials that contribute to energy efficiency.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-(Trimethoxysilyl)propan-1-amine with high purity?
- Methodological Answer: Synthesis typically involves silane-functionalized amine precursors under controlled hydrolysis conditions. Key steps include:
- Use of anhydrous solvents (e.g., n-hexane) to prevent premature hydrolysis of trimethoxysilyl groups .
- Purification via column chromatography or distillation to remove unreacted starting materials and byproducts, as outlined in synthetic protocols for structurally similar amines .
- Monitoring reaction progress using thin-layer chromatography (TLC) or in situ spectroscopic methods.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the trimethoxysilyl group (δ ~3.5 ppm for methoxy protons) and the propylamine backbone (δ ~1.5–2.5 ppm for CH₂ groups) .
- FT-IR: Peaks at ~1100 cm⁻¹ (Si-O-C stretching) and ~3350 cm⁻¹ (N-H stretching) validate functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₆H₁₇NO₃Si: calculated 176.1005) .
Advanced Research Questions
Q. How does this compound enhance catalytic activity in glucose isomerization?
- Methodological Answer:
- The amine group acts as a Brønsted base, deprotonating glucose to initiate isomerization. The trimethoxysilyl moiety stabilizes intermediates via hydrogen bonding .
- Optimization Strategies:
- Adjust reaction temperature (70–90°C) and solvent polarity to balance reaction rate and catalyst stability .
- Compare catalytic efficiency with analogs (e.g., DMASi in ) to assess substituent effects .
Q. What experimental parameters govern the efficacy of this compound as a polymer modifier?
- Methodological Answer:
- Injection Rate and Solvent: Controlled addition (e.g., 105.0 g/h in n-hexane) ensures uniform dispersion in polymer matrices .
- Post-Modification Analysis: Use gel permeation chromatography (GPC) to monitor molecular weight changes and FT-IR to confirm covalent bonding between silane groups and polymer chains .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of silane-functionalized amines?
- Methodological Answer:
- Variable Analysis: Systematically test parameters such as:
- Substituent Effects: Compare catalytic activity of primary (e.g., this compound) vs. tertiary amines (e.g., DMASi) .
- Reaction Medium: Polar aprotic solvents (e.g., DMSO) may enhance glucose solubility but reduce catalyst lifetime .
- Kinetic Studies: Use pseudo-first-order kinetics to isolate rate constants and identify rate-limiting steps .
Data-Driven Insights
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
